Lipophilicity Advantage: XLogP3 of 6.1 vs 5.1 for the Ethyl Ester Analog
The target benzyl ester exhibits a computed XLogP3 of 6.1, compared to XLogP3 of 5.1 for the ethyl ester analog (CAS 35229-84-6), representing a +1.0 logP unit increase [1][2]. This enhanced lipophilicity arises from the additional benzyl methylene and phenyl ring, increasing the compound's heavy atom count to 24 versus 19 for the ethyl analog [1][2]. In drug design, each logP unit increase can correspond to approximately 10-fold higher membrane partitioning [3]. Both compounds share an identical TPSA of 50.7 Ų, meaning the lipophilicity gain is achieved without sacrificing polar surface area, potentially improving the balance between permeability and solubility [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 6.1 |
| Comparator Or Baseline | Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}acetate (CAS 35229-84-6): XLogP3 = 5.1 |
| Quantified Difference | ΔXLogP3 = +1.0 (target more lipophilic) |
| Conditions | PubChem computed descriptors (XLogP3 algorithm); both compounds measured under identical computational methodology |
Why This Matters
For procurement decisions in drug discovery or biochemical probe development, the +1.0 logP difference can determine whether a compound achieves adequate membrane permeability or target tissue distribution, directly impacting assay outcomes.
- [1] PubChem. Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate. Compound Summary, CID 44891150. XLogP3-AA: 6.1; TPSA: 50.7 Ų; Heavy Atom Count: 24. Accessed 2026. View Source
- [2] PubChem. Ethyl chloro((3-(trifluoromethyl)phenyl)hydrazono)acetate. Compound Summary, CID 5706645. XLogP3: 5.1; TPSA: 50.7 Ų; Heavy Atom Count: 19. Accessed 2026. View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
